Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)
CAS No.:
Cat. No.: VC13334764
Molecular Formula: C33H57BiO6
Molecular Weight: 758.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H57BiO6 |
|---|---|
| Molecular Weight | 758.8 g/mol |
| IUPAC Name | (Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
| Standard InChI | InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
| Standard InChI Key | ZNHBPQSSVCRFST-LWTKGLMZSA-K |
| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/O[Bi](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is classified as a β-diketonate complex, where the bismuth(III) center is coordinated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. The compound’s CAS registry number, 142617-53-6, ensures unambiguous identification across chemical databases .
Molecular Geometry and Bonding
The ligand arrangement around the bismuth atom adopts a distorted octahedral geometry, a common configuration for tris-β-diketonate complexes. Each ligand donates two oxygen atoms to coordinate the central metal ion, resulting in a six-coordinate structure. This geometry is stabilized by the steric bulk of the tetramethyl substituents on the diketone backbone, which prevent ligand dissociation under ambient conditions .
Physical and Chemical Properties
The compound exhibits distinct thermal and solubility characteristics, as summarized below:
Table 1: Key Physicochemical Properties
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 89–99°C | |
| Boiling Point | 295°C | |
| Flash Point | 150°C (at 0.05 mmHg) | |
| Molecular Weight | 758.78 g/mol | |
| Water Solubility | Insoluble | |
| Appearance | Off-white crystalline solid |
The low water solubility and high thermal stability suggest utility in high-temperature applications, such as vapor deposition processes. The compound’s volatility at reduced pressure (evident in its flash point) further supports this potential .
Synthetic Considerations
While detailed synthetic protocols are absent from the reviewed sources, the general preparation of β-diketonate complexes involves reacting bismuth salts (e.g., BiCl₃ or Bi(NO₃)₃) with the deprotonated form of 2,2,6,6-tetramethyl-3,5-heptanedione in an aprotic solvent. Purification typically employs recrystallization from nonpolar solvents like hexane or toluene . Industrial-scale production likely optimizes these steps for yield and purity, though specific methodologies remain undocumented in accessible literature.
| Parameter | Description | Source |
|---|---|---|
| Hazard Codes | Xn | |
| Risk Phrases | R20/21/22; R36/37/38 | |
| Safety Phrases | S26, S36/37/39 | |
| WGK Germany Classification | 3 (Highly water-polluting) |
Proper handling mandates the use of personal protective equipment (PPE), including gloves and eye protection, alongside adherence to fume hood protocols during weighing or dissolution .
The thermal stability and volatility of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) position it as a candidate precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD). Such processes could deposit bismuth-containing thin films for electronic or optical devices, though explicit studies validating this application are not cited in the available literature .
Catalysis
Bismuth complexes are increasingly explored as catalysts in organic synthesis due to their low toxicity compared to transition metals. The steric hindrance imposed by the ligand structure in this compound may facilitate selective catalytic transformations, though mechanistic studies are required to confirm this hypothesis.
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